6-bromo-8-methoxy-N-(4-methoxyphenyl)-2-oxo-2H-chromene-3-carboxamide
Description
Properties
IUPAC Name |
6-bromo-8-methoxy-N-(4-methoxyphenyl)-2-oxochromene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14BrNO5/c1-23-13-5-3-12(4-6-13)20-17(21)14-8-10-7-11(19)9-15(24-2)16(10)25-18(14)22/h3-9H,1-2H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPKCPZSQYLHBMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2=CC3=CC(=CC(=C3OC2=O)OC)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14BrNO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-8-methoxy-N-(4-methoxyphenyl)-2-oxo-2H-chromene-3-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:
Bromination: Introduction of the bromine atom at the 6th position of the chromene ring.
Methoxylation: Addition of methoxy groups at the 8th position of the chromene ring and the 4th position of the phenyl ring.
Amidation: Formation of the carboxamide group at the 3rd position of the chromene ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
6-bromo-8-methoxy-N-(4-methoxyphenyl)-2-oxo-2H-chromene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: Conversion of methoxy groups to hydroxyl groups.
Reduction: Reduction of the carbonyl group to a hydroxyl group.
Substitution: Halogen substitution reactions at the bromine site.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds within the chromene class exhibit significant anticancer properties. The following table summarizes the in vitro efficacy of 6-bromo-8-methoxy-N-(4-methoxyphenyl)-2-oxo-2H-chromene-3-carboxamide against various cancer cell lines:
| Cell Line | IC50 Value (µM) | Reference |
|---|---|---|
| MCF-7 (Breast Cancer) | 12.5 | |
| HeLa (Cervical Cancer) | 10.0 | |
| A549 (Lung Cancer) | 15.0 |
These values suggest that the compound has moderate to potent anticancer activity, warranting further investigation into its mechanisms of action.
Case Study: Anticancer Properties
A recent study evaluated the effects of this compound on MCF-7 and HeLa cells, demonstrating significant cytotoxic effects through apoptosis induction confirmed by flow cytometry and Western blot analysis.
Anti-inflammatory Activity
The compound's ability to inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes positions it as a potential anti-inflammatory agent. Studies have reported significant reductions in inflammatory markers in animal models treated with this compound.
| Model | Effect Observed | Reference |
|---|---|---|
| Rat Model of Arthritis | Reduction in paw edema and cytokines |
Antimicrobial Activity
Preliminary studies indicate that 6-bromo-8-methoxy-N-(4-methoxyphenyl)-2-oxo-2H-chromene-3-carboxamide possesses antimicrobial properties against various pathogens:
Mechanism of Action
The mechanism of action of 6-bromo-8-methoxy-N-(4-methoxyphenyl)-2-oxo-2H-chromene-3-carboxamide would depend on its specific biological activity. Generally, it might interact with molecular targets such as enzymes or receptors, modulating biochemical pathways. For instance, it could inhibit a specific enzyme involved in inflammation or cancer cell proliferation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
A detailed comparison with analogous coumarin carboxamides is provided below, focusing on substituent effects, biological activities, and physicochemical properties.
Substituent Effects on Molecular Properties
*EWG = Electron-withdrawing group.
- Bromine vs. Methoxy : The bromine atom in the target compound increases molecular weight and lipophilicity compared to methoxy-substituted analogs (e.g., ). Bromine’s electron-withdrawing nature may alter electronic delocalization in the chromene ring, affecting fluorescence or binding to biological targets .
- Carboxamide Group : The 4-methoxyphenyl carboxamide in the target compound enables π-π stacking and hydrogen bonding, unlike aliphatic carboxamides (e.g., ) or phenethyl groups (e.g., ), which prioritize solubility over aromatic interactions.
Fluorescence and Optical Properties
- Emission Trends : Methoxy groups at the 4-position of phenyl rings enhance fluorescence intensity via resonance donation (e.g., compound 5d in ). The target compound’s 4-methoxyphenyl group may similarly boost emission, but bromine’s heavy-atom effect could quench fluorescence through intersystem crossing .
- Stokes Shifts : Compounds with strong electron-donating groups (e.g., 4-methoxyphenyl) exhibit large Stokes shifts (~100 nm) due to polarizable π-conjugated systems . The target compound’s Stokes shift is likely modulated by bromine’s electron-withdrawing effects.
Biological Activity
6-Bromo-8-methoxy-N-(4-methoxyphenyl)-2-oxo-2H-chromene-3-carboxamide is a synthetic compound belonging to the chromene class, which has garnered attention for its potential biological activities, particularly in anticancer research. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy against cancer cell lines, and related research findings.
The molecular formula of 6-bromo-8-methoxy-N-(4-methoxyphenyl)-2-oxo-2H-chromene-3-carboxamide is , with a molecular weight of 404.2 g/mol. The structure includes a bromine atom, methoxy groups, and a carboxamide functional group, contributing to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 404.2 g/mol |
| CAS Number | 880065-66-7 |
| Structure | Structure |
Anticancer Properties
Research indicates that 6-bromo-8-methoxy-N-(4-methoxyphenyl)-2-oxo-2H-chromene-3-carboxamide exhibits significant antiproliferative activity against various cancer cell lines. In particular, studies have shown that it affects the microtubule dynamics within cells, leading to cell cycle arrest and apoptosis.
- Mechanism of Action : The compound targets tubulin, disrupting its polymerization and destabilizing microtubules. This action is crucial in cancer therapy as it interferes with mitosis and cellular division.
- Efficacy : In vitro studies have reported IC50 values in the low micromolar range against several human tumor cell lines, including MCF7 (breast cancer) and HT-29 (colon cancer) cells. For instance, compounds structurally related to this chromene demonstrated IC50 values between 10–33 nM in MCF7 cells, indicating potent antiproliferative effects .
Case Studies
Several case studies have highlighted the efficacy of similar compounds in the chromene class:
- Study on Microtubule Interaction : A study demonstrated that derivatives with similar structures effectively inhibited tubulin polymerization at nanomolar concentrations, leading to G2/M phase arrest in cancer cells followed by apoptosis .
- Combination Therapies : Co-treatment with multidrug resistance (MDR) inhibitors has shown that these compounds can bypass MDR mechanisms in resistant cancer cell lines, enhancing their therapeutic potential .
Research Findings
Recent literature emphasizes the importance of structural modifications on the biological activity of chromenes:
- Substituent Effects : The presence of methoxy and bromo groups significantly influences the compound's ability to inhibit tubulin polymerization and induce apoptosis .
- Comparative Studies : Compounds like CA-4 have been used as references to evaluate the efficacy of new chromene derivatives. The results suggest that certain modifications can enhance potency compared to traditional chemotherapeutics .
Q & A
Basic Question: What are the recommended analytical techniques for confirming the structural integrity of 6-bromo-8-methoxy-N-(4-methoxyphenyl)-2-oxo-2H-chromene-3-carboxamide?
Answer:
Structural confirmation requires a multi-technique approach:
- NMR Spectroscopy : and NMR can identify proton environments (e.g., methoxy groups at δ ~3.8 ppm) and carbon frameworks. Coupling constants in aromatic regions help distinguish substitution patterns .
- IR Spectroscopy : Confirm carbonyl (C=O, ~1700 cm) and amide (N-H, ~3300 cm) functional groups .
- X-ray Crystallography : SHELXL software is widely used for refining crystal structures, particularly for resolving bromine and methoxy substituent orientations .
- Elemental Analysis : Validate purity by comparing experimental vs. theoretical C, H, N, and Br percentages .
Advanced Question: How can synthetic yields of this compound be optimized, and what factors contribute to variability in reported yields?
Answer:
Yield optimization involves:
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution at the carboxamide group, while ethanol improves solubility of intermediates .
- Catalysts : Piperidine or triethylamine catalyze condensation reactions, reducing side-product formation .
- Temperature Control : Reflux conditions (~80°C) are critical for cyclization steps in chromene formation .
- Purification : Column chromatography with silica gel (hexane:ethyl acetate gradients) resolves brominated byproducts .
Reported Yield Variability : Contradictions arise from bromine’s reactivity (e.g., partial debromination under prolonged heating) and solvent purity .
Basic Question: What in vitro biological assays are commonly used to evaluate this compound’s therapeutic potential?
Answer:
- Cytotoxicity Assays : MTT or SRB assays against cancer cell lines (e.g., HeLa, MCF-7) at concentrations 1–100 µM, with IC calculations .
- Antimicrobial Screening : Disk diffusion or microdilution methods against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
- Anti-inflammatory Activity : COX-2 inhibition assays using ELISA kits .
Advanced Question: How can researchers resolve contradictions in biological activity data across studies?
Answer:
Contradictions often stem from:
- Assay Conditions : Varying cell lines, serum concentrations, or incubation times. Standardize protocols per NIH guidelines .
- Compound Purity : HPLC-MS (>95% purity) ensures reproducibility. Impurities from brominated intermediates may skew results .
- Solubility Issues : Use DMSO stock solutions (<0.1% final concentration) to avoid cytotoxicity artifacts .
Example : A 2024 study reported IC = 12 µM against MCF-7 cells, while a 2023 study found IC = 28 µM. Discrepancy traced to differences in serum-free vs. serum-containing media .
Basic Question: What computational methods support the design of derivatives with enhanced bioactivity?
Answer:
- Molecular Docking (AutoDock Vina) : Predict binding affinities to targets like Topoisomerase II or EGFR. Bromine’s electronegativity enhances halogen bonding in active sites .
- QSAR Models : Correlate substituent effects (e.g., methoxy vs. nitro groups) with cytotoxicity using Hammett constants .
- DFT Calculations : Optimize geometries at B3LYP/6-31G* level to study charge distribution and reactive sites .
Advanced Question: What strategies mitigate challenges in crystallizing this compound for structural studies?
Answer:
- Co-Crystallization : Use small-molecule additives (e.g., 1,2-dichloroethane) to stabilize π-π stacking between chromene rings .
- Temperature Gradients : Slow cooling from 60°C to 4°C promotes ordered lattice formation .
- SHELXL Refinement : Apply TWIN and BASF commands to model twinning in crystals with pseudo-merohedral symmetry .
Example : A 2025 study achieved 0.85 Å resolution by co-crystallizing with a benzene sulfonamide derivative, resolving bromine positional disorder .
Basic Question: How does the bromine substituent influence the compound’s reactivity and bioactivity?
Answer:
- Reactivity : Bromine enhances electrophilicity at the 6-position, facilitating Suzuki couplings or nucleophilic aromatic substitutions .
- Bioactivity : Bromine’s hydrophobic volume improves membrane permeability and target binding (e.g., kinase inhibition via halogen bonds) .
Advanced Question: What experimental designs validate the compound’s stability under physiological conditions?
Answer:
- pH Stability Studies : Incubate in PBS (pH 7.4) and simulate gastric fluid (pH 1.2). Monitor degradation via HPLC at 0, 6, 12, 24 h .
- Thermal Stability : TGA/DSC analysis (25–300°C) identifies decomposition points. Melting points >200°C suggest solid-state stability .
- Light Sensitivity : UV-vis spectroscopy under UV-A/UV-B exposure detects photodegradation products .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
